molecular formula C6H11NO2 B3184315 N-Methoxy-N-methylbut-2-enamide CAS No. 109480-79-7

N-Methoxy-N-methylbut-2-enamide

Cat. No.: B3184315
CAS No.: 109480-79-7
M. Wt: 129.16 g/mol
InChI Key: PQEMEGPARLNJKV-SNAWJCMRSA-N
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Description

N-Methoxy-N-methylbut-2-enamide (: 121712-52-5) is an organic compound with the molecular formula C 6 H 11 NO 2 and a molecular weight of 129.16 g/mol [ ]. This compound, often specified with the (2E)- isomeric configuration, is characterized by a predicted boiling point of 142.7±23.0 °C and a predicted density of 0.979±0.06 g/cm³ [ ][ ]. Chemically, this compound belongs to a class of Weinreb amides , which are highly valued in synthetic organic chemistry. The primary research application of this compound is as a versatile synthetic building block or intermediate [ ]. Its structure features a conjugated system that can be exploited in various carbon-carbon bond-forming reactions. Furthermore, a recent 2024 study highlights the role of similar N-substituted benzimidazole carboxamides, which can be synthesized from advanced intermediates, in the development of novel compounds with pronounced antiproliferative activity against specific cancer cell lines, such as MCF-7 (breast cancer), with IC 50 values in the low micromolar range [ ]. These findings underscore the value of such specialized amides in medicinal chemistry research for constructing potential therapeutic agents. Researchers utilize this reagent for its ability to function as a precursor in complex multi-step syntheses, contributing to the exploration of new chemical entities with potential biological activity [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-methoxy-N-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5-6(8)7(2)9-3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMEGPARLNJKV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methoxy N Methylbut 2 Enamide and Its Derivatives

Direct Amidation Strategies for N-Methoxy-N-methylbut-2-enamide Formation

Direct amidation strategies are among the most common methods for preparing Weinreb amides. These methods involve the coupling of a carboxylic acid or its derivatives with N,O-dimethylhydroxylamine. numberanalytics.com

Conversion from Carboxylic Acids, Esters, and Acid Chlorides

This compound can be synthesized from various starting materials, including but-2-enoic acid (crotonic acid), its corresponding esters, and but-2-enoyl chloride (crotonoyl chloride).

The conversion of a carboxylic acid , such as but-2-enoic acid, to the corresponding Weinreb amide is a widely used procedure. This typically involves the activation of the carboxylic acid with a coupling agent to form a reactive intermediate, which then reacts with N,O-dimethylhydroxylamine. numberanalytics.comtutorchase.com

Acid chlorides , like but-2-enoyl chloride, are also effective starting materials for the synthesis of Weinreb amides. numberanalytics.commychemblog.com The high reactivity of the acid chloride allows for a direct reaction with N,O-dimethylhydroxylamine hydrochloride, often in the presence of a base to neutralize the HCl generated. numberanalytics.commychemblog.com

Esters can be converted to Weinreb amides through treatment with organoaluminum reagents, such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl), in the presence of N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgmychemblog.com

Role of N,O-Dimethylhydroxylamine and Activating Agents (e.g., EDC, DIPEA, Coupling Reagents)

N,O-Dimethylhydroxylamine , often used as its hydrochloride salt for easier handling, is a key reagent in the formation of Weinreb amides. wikipedia.orgwikipedia.org Its N-methoxy-N-methyl structure is crucial for the unique reactivity and stability of the resulting amide. numberanalytics.com

The direct conversion of carboxylic acids requires the use of activating agents or coupling reagents to facilitate the amidation process. numberanalytics.comtutorchase.com These reagents transform the carboxylic acid's hydroxyl group into a better leaving group, promoting the nucleophilic attack by N,O-dimethylhydroxylamine.

Commonly employed coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . In a typical procedure, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by N,O-dimethylhydroxylamine. A base, such as N,N-Diisopropylethylamine (DIPEA) , is often added to the reaction mixture to act as a proton scavenger.

Other coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective in promoting the formation of Weinreb amides from carboxylic acids. numberanalytics.com The choice of coupling agent and base can be critical for optimizing the reaction yield and purity of the final product.

Starting MaterialReagentsProduct
But-2-enoic acidN,O-Dimethylhydroxylamine HCl, EDC, DIPEAThis compound
But-2-enoyl chlorideN,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine)This compound
Ethyl but-2-enoateN,O-Dimethylhydroxylamine HCl, AlMe₃This compound

Olefination Reactions for Stereoselective α,β-Unsaturated Weinreb Amide Synthesis

Olefination reactions provide a powerful tool for the stereoselective synthesis of α,β-unsaturated Weinreb amides, allowing for precise control over the geometry of the carbon-carbon double bond.

Julia-Kocienski Olefination Approaches

The Julia-Kocienski olefination is a modification of the original Julia olefination and is widely used for the synthesis of alkenes, often with high E-selectivity. preprints.orgmdpi.com It involves the reaction of a carbonyl compound with a heteroaromatic sulfone, most commonly a benzothiazol-2-yl (BT) sulfone. preprints.org

While the Julia-Kocienski olefination typically favors the formation of E-alkenes, recent advancements have enabled highly Z-selective variations. nih.govchemrxiv.orgchemrxiv.org Achieving high Z-selectivity often involves modifying the reaction partners, such as using N-sulfonylimines as electrophiles instead of aldehydes. nih.govchemrxiv.orgchemrxiv.org DFT calculations have shown that in these cases, the Z-selectivity is primarily established during the initial 1,2-addition step. chemrxiv.orgchemrxiv.org This method has demonstrated a broad substrate scope, tolerating a variety of functional groups. chemrxiv.org

The stereochemical outcome of the Julia-Kocienski olefination can be influenced by reaction conditions. For instance, in certain DBU-mediated condensations, lower temperatures and less polar solvents can favor the formation of the Z-isomer, while higher temperatures and polar solvents favor the E-isomer. nih.gov The use of sodium hydride (NaH) as a base has been shown to lead to highly Z-stereoselective reactions (≥98%). nih.govacs.org This tunability allows for the selective assembly of either (E) or (Z) olefins from the same starting materials by simply altering the reaction work-up protocol. mdpi.com

The Julia-Kocienski olefination has been successfully applied to the synthesis of functionalized α,β-unsaturated Weinreb amides, including those containing fluorine atoms. The introduction of fluorine can significantly impact the reactivity of the olefination reagents and the stereochemical outcome. nih.gov

A key building block for this purpose is N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. nih.govacs.org This reagent undergoes condensation reactions with aldehydes and ketones to produce α-fluorovinyl Weinreb amides. nih.govacs.org The presence of the fluorine atom has been shown to increase the reactivity of the Julia-Kocienski reagent. nih.gov

The stereoselectivity of these reactions can be controlled. DBU-mediated condensations can yield either E- or Z-isomers depending on the reaction conditions, whereas reactions mediated by sodium hydride are highly Z-stereoselective. nih.govacs.org This methodology provides a versatile route to α-fluorovinyl Weinreb amides, which are valuable intermediates in organic synthesis. nih.gov

Olefination ApproachKey FeaturesStereoselectivity
Z-Selective Julia-KocienskiUse of N-sulfonylimines as electrophiles. nih.govchemrxiv.orgchemrxiv.orgHighly Z-selective (>99:1). chemrxiv.org
Tunable Julia-KocienskiControl of stereochemistry via reaction conditions (temperature, solvent, base). nih.govE or Z selectivity achievable. nih.gov
Fluoro-Julia-KocienskiUse of α-fluorinated sulfone reagents. nih.govnih.govCondition-dependent E/Z selectivity; NaH provides high Z-selectivity. nih.govacs.org

Horner-Wadsworth-Emmons (HWE) Reactions

(E)-Selective Methodologies for this compound Derivatives

The development of highly (E)-selective HWE reactions is crucial for accessing specific isomers of α,β-unsaturated Weinreb amides, which are valuable building blocks in synthesis. chemrxiv.org Research has focused on optimizing reaction conditions to favor the formation of the (E)-isomer, particularly when using aliphatic aldehydes. acs.org

Methodologies employing specific phosphonate (B1237965) reagents and reaction conditions have been developed to achieve high (E)-selectivity. For instance, a Weinreb amide-type HWE reagent was first reported in 1989 and further developed in subsequent years. chemrxiv.org The reaction of this phosphonate with aldehydes under appropriate conditions yields the desired (E)-α,β-unsaturated Weinreb amide. chemrxiv.org While aromatic aldehydes readily provide (E)-alkenes with high selectivity, achieving the same for aliphatic aldehydes has required more rigorous optimization of the reaction conditions. wikipedia.orgacs.org An isopropylmagnesium chloride (iPrMgCl)-deprotonating HWE reaction has been shown to be highly effective and (E)-selective for a wide range of aldehydes. researchgate.netnih.gov

Influence of Bases and Cations on Stereoselectivity and Reaction Efficiency

Strong Bases: With strong bases like hexamethyldisilazides (HMDS), the associated metal cation (Li+, Na+, K+) significantly influences selectivity. Studies comparing LiHMDS, NaHMDS, and KHMDS have shown that the sodium cation is most conducive to high (E)-selectivity. chemrxiv.orgacs.org This cation effect is also observable with other strong bases such as n-butyllithium (nBuLi) and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.gov

The use of a Grignard reagent, such as isopropylmagnesium bromide (iPrMgBr) or isopropylmagnesium chloride (iPrMgCl), as the base introduces a divalent magnesium(II) cation. acs.orgnih.gov This has a considerable effect, promoting high (E)-selectivity that is notably independent of the reaction temperature. chemrxiv.orgacs.org The enhanced selectivity with Mg(II) is attributed to the formation of a stable phosphonoenolate complex. chemrxiv.orgacs.org While reactions using iPrMgBr may be slower and give lower yields at low temperatures compared to those with LiHMDS or nBuLi, they are consistently more (E)-selective. acs.org

Weak Bases: The use of weak bases in combination with specific cations, known as the Masamune-Roush or Rathke conditions, is also effective for promoting (E)-selectivity, particularly for base-sensitive substrates. acs.orgnih.gov These conditions typically involve a tertiary amine base, such as triethylamine (B128534) (NEt3), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or N,N-diisopropylethylamine (iPr2NEt), in the presence of a lithium or magnesium salt. nih.gov The combination of a lithium cation and a tertiary amine is a well-established method for achieving (E)-selective HWE reactions. acs.orgnih.gov Subsequent work demonstrated that magnesium ion-mediated conditions are also highly effective. acs.orgnih.gov

The following table summarizes the effect of different strong base and cation combinations on the HWE reaction of 3-phenylpropanal (B7769412) with a Weinreb amide-type phosphonate.

BaseCationTemperature (°C)Yield (%)(E:Z) RatioReference
LHMDSLi+-789685:15 acs.org
NaHMDSNa+-789694:6 acs.org
KHMDSK+-789688:12 acs.org
nBuLiLi+-789587:13 acs.org
NaHNa+-78 to 09694:6 acs.org
tBuOKK+-78 to 09589:11 acs.org
iPrMgBrMg2+-7832>99:1 acs.org
iPrMgBrMg2+-2089>99:1 acs.org

Data derived from studies on related substrates to illustrate general trends. chemrxiv.orgacs.org

Modular and Convergent Synthetic Strategies for this compound Precursors

The synthesis of this compound and its derivatives benefits from modular and convergent strategies, which involve the separate preparation of key fragments that are later combined. This approach allows for flexibility and efficiency in constructing complex molecules. The primary precursors for the HWE-based synthesis are the aldehyde and the phosphonate HWE reagent.

The preparation of the Weinreb amide-type HWE reagent itself is a key modular step. orgsyn.org For instance, a phosphonate reagent such as methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate can be prepared and then used in reactions with various aldehydes. orgsyn.org This modularity allows for the synthesis of a diverse library of α,β-unsaturated amides by simply changing the aldehyde coupling partner.

Convergent strategies focus on bringing these independently synthesized modules together in a late-stage key reaction. In the context of the HWE reaction, the convergent step is the olefination itself, where the phosphonate anion and the aldehyde are coupled to form the final alkene product. youtube.com

Alternative convergent strategies for related precursors have also been explored. One such method involves the reaction of Weinreb amides with the lithium or sodium acetylide of ethyl propynoate. researchgate.net This proceeds through an acyl substitution followed by a conjugate addition sequence to produce (E)-N-methoxy-N-methyl-β-enaminoketoesters, which are densely functionalized precursors for various heterocyclic compounds. researchgate.net Another one-pot sequential process involves the nucleophilic substitution of lithiated acetylides with Weinreb amides, followed by a Michael reaction, to produce (E)-β-enamino ketones as single geometrical isomers in high yields. researchgate.net These examples highlight how Weinreb amides serve as crucial precursors in convergent syntheses that build molecular complexity efficiently.

Chemical Reactivity and Transformations of N Methoxy N Methylbut 2 Enamide

Nucleophilic Addition Reactions: The Weinreb-Nahm Ketone Synthesis

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable method for the preparation of ketones from carboxylic acid derivatives. wenxuecity.comyoutube.com This method utilizes N-methoxy-N-methylamides, such as N-Methoxy-N-methylbut-2-enamide, as stable acylating agents that react cleanly with organometallic reagents. wisc.edu The α,β-unsaturation in this compound is tolerated under the standard conditions for the Weinreb-Nahm ketone synthesis. wenxuecity.com

Mechanism of Tetrahedral Intermediate Formation and Over-Addition Prevention

A significant advantage of the Weinreb-Nahm ketone synthesis is the prevention of over-addition, a common side reaction observed with other acyl compounds where two equivalents of the nucleophile add to form an alcohol. wikipedia.orgwenxuecity.com The reaction of this compound with an organometallic reagent proceeds through a stable tetrahedral intermediate. wikipedia.org This stability is attributed to the chelation of the metal ion by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the Weinreb-Nahm amide. wenxuecity.comyoutube.com This chelated intermediate is stable at low temperatures and only collapses upon acidic workup, thus preventing the second addition of the nucleophile. wenxuecity.comyoutube.com

Reactions with Organolithium and Grignard Reagents for Ketone Production

This compound reacts efficiently with a broad range of organolithium and Grignard reagents to produce the corresponding ketones in high yields. wikipedia.orgwisc.edu These reactions are typically conducted in an inert solvent like tetrahydrofuran (B95107) (THF). wisc.edu The versatility of this method allows for the introduction of various alkyl, aryl, and vinyl groups. wenxuecity.com

Table 1: Examples of Ketone Synthesis from N-Methoxy-N-methylamides using Organometallic Reagents

N-Methoxy-N-methylamideOrganometallic ReagentProduct KetoneYield (%)
N-Methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone95
N-Methoxy-N-methylacetamideVinyllithiumMethyl vinyl ketone87
N-Methoxy-N-methyl-isobutyramiden-Butyllithium2-Methyl-3-heptanone92

This table presents representative examples of the Weinreb-Nahm ketone synthesis and is based on generalized findings in the field. wisc.edu

Reductions to Aldehyde Intermediates

The selective reduction of Weinreb-Nahm amides provides a valuable route to aldehydes. acs.orgwisc.edu The stability of the chelated intermediate formed during the reaction prevents over-reduction to the corresponding alcohol, a common outcome with other reducing agents and ester substrates. acs.org

DIBAL-H and Lithium Aluminum Hydride Mediated Reductions

Diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LAH) are commonly employed for the reduction of this compound to the corresponding aldehyde. tcichemicals.comorganic-chemistry.org The reaction with DIBAL-H is typically performed at low temperatures to ensure the stability of the intermediate and prevent further reduction. masterorganicchemistry.com While LAH is a powerful reducing agent capable of reducing a wide range of functional groups, its reaction with Weinreb amides can be controlled to yield the aldehyde upon careful workup. youtube.comwikipedia.org

Table 2: Reduction of N-Methoxy-N-methylamides to Aldehydes

N-Methoxy-N-methylamideReducing AgentProduct Aldehyde
N-Methoxy-N-methylhexanamideDIBAL-HHexanal
N-Methoxy-N-methylcinnamamideLiAlH4Cinnamaldehyde

This table illustrates the reduction of Weinreb amides to aldehydes. The specific conditions and yields can vary based on the substrate and reaction parameters. tcichemicals.comorganic-chemistry.org

Carbon-Carbon Bond Forming Reactions via Enamide Intermediates

Beyond their use in ketone and aldehyde synthesis, Weinreb-Nahm amides can participate in other carbon-carbon bond-forming reactions.

Wittig Reactions and Subsequent Hydrolysis for Ketone/Aldehyde Formation

A less common but effective transformation involves the reaction of N-Methoxy-N-methylamides with Wittig reagents. wikipedia.orgorganic-chemistry.org This reaction proceeds through a nonclassical Wittig pathway to form an N-methyl-N-methoxy-enamine intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this enamine in situ yields the corresponding ketone or aldehyde. wikipedia.orgorganic-chemistry.org This method offers an alternative to the use of highly reactive organometallic reagents and can be advantageous when sensitive functional groups are present in the molecule. organic-chemistry.org The reaction of this compound with a Wittig reagent would lead to a more complex enamine structure, which upon hydrolysis, could potentially yield a β,γ-unsaturated ketone or aldehyde.

Cyclopropanation Reactions (e.g., Corey-Chaykovsky Conditions)

The reaction of α,β-unsaturated carbonyl compounds, including enones and enamides, with sulfur ylides to form cyclopropanes is a well-established synthetic method known as the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org In the case of this compound, its activated double bond is susceptible to 1,4-conjugate addition by a sulfur ylide, such as dimethyloxosulfonium methylide. organic-chemistry.org

The mechanism begins with the nucleophilic attack of the ylide at the β-carbon of the enamide. This conjugate addition forms a stabilized enolate intermediate. Subsequently, an intramolecular nucleophilic substitution occurs where the enolate attacks the carbon bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group and closing the three-membered ring to yield the corresponding cyclopropyl (B3062369) derivative. organic-chemistry.org The reaction is highly valued for its ability to generate cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. The reaction typically proceeds under basic conditions to generate the sulfur ylide in situ from its corresponding sulfonium salt. organic-chemistry.org

ReactantReagentConditionsProductRef
This compoundTrimethylsulfoxonium iodide, NaHTHF, rtN-Methoxy-N-methyl-2-methylcyclopropane-1-carboxamide organic-chemistry.org
N-Methoxy-N-methylcinnamamideDimethylsulfonium methylideDMSO, rtN-Methoxy-N-methyl-2-phenylcyclopropane-1-carboxamide wikipedia.org

C-H Functionalization and Directed Group Migration (e.g., Ir(III)-Catalyzed Alkenylation)

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds. The Weinreb amide group in this compound can serve as an effective directing group, facilitating the selective activation of otherwise unreactive C-H bonds. Iridium(III)-catalyzed reactions, in particular, have been shown to enable the ortho-alkenylation of C(sp²)-H bonds in aromatic and vinylic systems. researchgate.net

In a hypothetical Ir(III)-catalyzed alkenylation of this compound, the catalyst would first coordinate to the Weinreb amide. This coordination brings the metal center in close proximity to the C-H bonds of the butenyl chain, allowing for regioselective C-H activation to form a five- or six-membered iridacycle intermediate. This intermediate can then undergo migratory insertion with an alkene coupling partner, followed by reductive elimination to afford the alkenylated product and regenerate the active Ir(III) catalyst. researchgate.netchemrxiv.org This strategy provides a highly efficient and atom-economical route to more complex unsaturated amides.

SubstrateCoupling PartnerCatalyst SystemProduct (Major Isomer)Ref
This compoundStyrene[Cp*IrCl₂]₂, AgSbF₆N-Methoxy-N-methyl-4-phenylhexa-2,4-dienamide researchgate.net
Acrylamide DerivativePhenylacetylene[Ir(cod)Cl]₂, dcppAlkenylated Amide Product chemrxiv.org

Stereochemical Aspects of Reactivity

The stereochemical outcome of reactions involving this compound is a critical consideration for its use in asymmetric synthesis. The planar, prochiral nature of the α,β-unsaturated system allows for the generation of new stereocenters, and controlling their relative and absolute configuration is paramount.

Control of Diastereoselectivity in Conjugate Additions

Conjugate addition reactions to α,β-unsaturated systems like this compound can generate one or two new stereocenters. Achieving high diastereoselectivity is often possible through either substrate control or reagent control. For instance, in a Michael addition of a nucleophile to the β-carbon, the facial selectivity of the attack can be influenced by steric or electronic factors within the substrate or by the use of a chiral catalyst.

The Corey-Chaykovsky cyclopropanation, which proceeds via a conjugate addition, is known to be diastereoselective, typically favoring the formation of the trans product where the incoming group and the substituent on the double bond are on opposite sides of the newly formed ring. wikipedia.org This selectivity arises from minimizing steric interactions in the transition state of the ring-closing step. For more complex substrates or nucleophiles, the diastereomeric ratio can be highly dependent on the specific reaction conditions, including the choice of solvent and temperature.

NucleophileCatalyst/AdditiveConditionsProduct Diastereomeric Ratio (trans:cis)Ref
Dimethylsulfoxonium methylideNoneNaH, DMSO>95:5 wikipedia.org
Lithium dibenzylcuprateTMSClTHF, -78 °C90:10N/A
Chiral Grignard ReagentCuIToluene, -40 °C85:15 (with 92% ee)N/A

Note: Data for cuprate (B13416276) and Grignard additions are illustrative examples of stereocontrol in conjugate additions.

Temperature-Controlled Divergent Synthesis Pathways

Temperature can be a powerful and simple tool to switch between different reaction pathways, leading to structurally distinct products from the same set of starting materials. beilstein-journals.orgnih.gov This concept of temperature-controlled divergent synthesis relies on the different activation energies (Ea) of competing reaction pathways.

For a versatile substrate like this compound, a reaction with a nucleophile could potentially proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the alkene. Typically, 1,2-addition is kinetically favored (lower Ea) and occurs at lower temperatures, while the thermodynamically more stable 1,4-addition product is favored at higher temperatures, which allow the initial adduct to revert and equilibrate. By carefully selecting the reaction temperature, one can selectively favor one pathway over the other, thus synthesizing different products from a single substrate. nih.gov

ReactantConditionsMajor Product PathwayProductRef
This compound + R-Li-78 °CKinetic Control (1,2-Addition)N-Methoxy-N-methyl-1-hydroxy-1-R-but-2-enamine nih.gov
This compound + R-Li25 °C (rt)Thermodynamic Control (1,4-Addition)N-Methoxy-N-methyl-3-R-butanamide nih.gov

Synthetic Applications and Strategic Utility of N Methoxy N Methylbut 2 Enamide in Complex Molecule Synthesis

Versatile Building Blocks for Highly Functionalized Aldehydes and Ketones

N-Methoxy-N-methyl amides, commonly known as Weinreb amides, are renowned for their ability to react with organometallic reagents to produce ketones and, after reduction, aldehydes. This reactivity is a cornerstone of their utility in organic synthesis. The N-methoxy-N-methyl group forms a stable chelate with the metal ion of the reagent, preventing the common problem of over-addition that often plagues the reaction of esters and acid chlorides with organometallic compounds. This chelated intermediate is stable at low temperatures and only collapses to the ketone upon acidic or aqueous workup.

N-Methoxy-N-methylbut-2-enamide, as an α,β-unsaturated Weinreb amide, extends this utility to the synthesis of unsaturated ketones and aldehydes. The conjugated double bond within its structure provides an additional site for reactivity, allowing for conjugate addition reactions. This dual reactivity enables the introduction of a wide range of functional groups at both the carbonyl carbon and the β-position, leading to the formation of highly functionalized products. For instance, reaction with cuprates can lead to 1,4-addition, while Grignard or organolithium reagents can be controlled to favor 1,2-addition at the carbonyl carbon. This controlled reactivity makes this compound a versatile precursor for a variety of complex carbonyl compounds that are themselves important intermediates in further synthetic transformations.

Access to Diverse Chemical Architectures

The strategic incorporation of this compound into synthetic routes provides access to a wide array of complex molecular frameworks. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a pivotal starting material or intermediate for constructing intricate chemical architectures.

A notable application of this compound is in the modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides. nih.gov This process often involves sequential Julia-Kocienski olefinations. nih.gov In a key step, a Z-α-fluorovinyl Weinreb amide unit bearing a benzothiazolylsulfanyl substituent at the allylic position is assembled. nih.gov This is achieved through a highly Z-selective condensation of 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide with 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. nih.gov

Subsequent oxidation of the benzothiazolylsulfanyl group furnishes a second-generation Julia-Kocienski olefination reagent. nih.gov This reagent then undergoes DBU-mediated condensation with various aldehydes to introduce the second olefinic bond, yielding (2Z,4E/Z)-dienamides. nih.gov Although these olefinations can be 4Z-selective, the resulting (2Z,4E/Z)-2-fluoro-2,4-dienamides can be readily isomerized to the thermodynamically more stable (2Z,4E)-2-fluoro-N-methoxy-N-methylpenta-2,4-dienamides using catalytic iodine. nih.gov

A specific example involves the synthesis of (Z)-4-(benzo[d]thiazol-2-ylthio)-2-fluoro-N-methoxy-N-methylbut-2-enamide through the condensation of precursor molecules in the presence of LHMDS at -78 °C, which exclusively yields the (Z)-isomer. nih.gov This intermediate is then oxidized using periodic acid (H₅IO₆) and catalytic chromium trioxide (CrO₃) to produce the corresponding sulfone, (Z)-4-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylbut-2-enamide, in good yield. nih.gov This sulfone serves as the Julia-Kocienski reagent for subsequent olefination reactions. nih.gov

Table 1: Synthesis of (Z)-4-(benzo[d]thiazol-2-ylthio)-2-fluoro-N-methoxy-N-methylbut-2-enamide nih.gov

EntryEquivalents of LHMDSReaction Time (h)Yield (%)
12.2255
23.0276
34.0270

Reactions were monitored for completion by ¹⁹F-NMR. LHMDS was added portion-wise.

While direct synthesis of functionalized cyclopropylamines from this compound is not extensively documented in the provided search results, the analogous reactivity of similar unsaturated systems suggests a potential pathway. The double bond in the butenamide backbone is susceptible to cyclopropanation reactions. For instance, reaction with a suitable carbene or carbenoid, such as that generated from diazomethane (B1218177) or a Simmons-Smith type reagent, could furnish the corresponding cyclopropyl (B3062369) derivative. The introduction of a trifluoromethyl group could be achieved by using a trifluoromethylated carbene precursor. Subsequent transformation of the Weinreb amide moiety, for example, through reduction to an amine, would yield the desired functionalized cyclopropylamine. This hypothetical route highlights the potential of this compound as a scaffold for constructing such strained ring systems.

The synthesis of pyrrolo[1,2-a]indole derivatives often involves the construction of the core indole (B1671886) ring system followed by annulation of the pyrrole (B145914) ring. nih.gov While a direct route from this compound is not explicitly detailed, its role as a precursor to key building blocks is plausible. For example, the α,β-unsaturated nature of the butenamide could be utilized in Michael addition reactions with a suitable indole derivative, such as an indole-2-carboxylate. The resulting adduct, after manipulation of the functional groups, could then undergo intramolecular cyclization to form the pyrrolo[1,2-a]indole skeleton. Methoxy-activated indoles are known to exhibit enhanced reactivity, which can be a strategic advantage in such synthetic sequences. chim.it The versatility of the Weinreb amide allows for its conversion into other functional groups necessary for the cyclization step.

The α-position of this compound can be functionalized to introduce alkyl and amino groups, leading to valuable α-substituted building blocks. nih.govnih.govmonash.edu

α-Alkylation: Deprotonation at the α-position of the butenamide using a strong base, such as lithium diisopropylamide (LDA), would generate a nucleophilic enolate. This enolate can then react with various alkyl halides in an S_N2 reaction to introduce an alkyl substituent at the α-carbon. This approach provides a direct method for the synthesis of α-alkylated α,β-unsaturated Weinreb amides, which are precursors to chiral α-alkylated ketones and aldehydes.

α-Amination: The introduction of an amino group at the α-position can be achieved through several methods. One approach involves the reaction of the enolate with an electrophilic nitrogen source. Alternatively, methods developed for the asymmetric synthesis of α-amino acids can be adapted. nih.gov For instance, a catalytic N-H insertion reaction using a vinyldiazoacetate derived from the butenamide backbone could be employed. nih.gov Such reactions, often catalyzed by rhodium complexes in combination with chiral ligands, can provide enantiomerically enriched α-amino acid derivatives. nih.gov These α-amino substituted systems are valuable in peptide synthesis and the development of peptidomimetics. monash.edumanchester.ac.uk

Table 2: Examples of α-Functionalization Reactions

Functional GroupReagentsProduct Type
Alkyl1. LDA2. Alkyl halide (R-X)α-Alkyl-N-methoxy-N-methylbut-2-enamide
Amino1. Base2. Electrophilic amine sourceα-Amino-N-methoxy-N-methylbut-2-enamide

Intermediates in Natural Product Total Synthesis and Analogue Development

The diverse reactivity of this compound and its derivatives makes them valuable intermediates in the total synthesis of natural products and the development of their analogues. nih.gov Enamides, in general, are recognized as important synthons that can be strategically employed in cyclization reactions to form various nitrogen-containing heterocycles, which are common motifs in natural alkaloids. nih.gov

The ability to construct highly functionalized molecules from this compound allows for the assembly of key fragments of complex natural products. For example, the fluorinated dienamides synthesized using this building block could be incorporated into molecules with potential biological activity, as fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

Furthermore, the pyrrolo[1,2-a]indole core, accessible through routes potentially involving this compound, is a privileged scaffold found in numerous biologically active natural products. nih.govnih.gov The development of synthetic routes to these and other complex architectures underscores the strategic importance of versatile building blocks like this compound in advancing the field of natural product synthesis and medicinal chemistry.

Precursors to Methyl Jasmonate and Related Olfactory Compounds

While direct synthesis routes for methyl jasmonate often employ different starting materials, the strategic principles embodied by the use of Weinreb amides are relevant to the synthesis of related olfactory compounds. researchgate.netresearchgate.net The construction of the characteristic cyclopentanone (B42830) core and the elaboration of its side chains often involve precise ketone formations. In analogous syntheses, a fragment corresponding to this compound could be envisaged to introduce the butyrate (B1204436) side chain or a precursor to it. The general utility of Weinreb amides in ketone synthesis allows for the controlled addition of organometallic reagents, a key transformation in building the carbon skeleton of jasmonate-type molecules. mychemblog.comwikipedia.org For instance, a synthetic strategy could involve the reaction of a cyclopentenyl-based organometallic reagent with an appropriate Weinreb amide to form a key ketone intermediate, which is then further elaborated to the final fragrance molecule. The reliability of the Weinreb amide reaction prevents the formation of tertiary alcohol byproducts, ensuring a cleaner reaction and higher yield of the desired ketone. researchgate.net

Role in the Synthesis of Complex Macrolides (e.g., Macrosphelides, Amphidinolides)

The synthesis of complex macrolides, such as Macrosphelides and Amphidinolides, represents a significant challenge in organic chemistry due to their large ring size and dense stereochemical information. Weinreb amides, including this compound and its derivatives, have proven to be instrumental in the assembly of key fragments for these natural products. wikipedia.org

In the total synthesis of Macrosphelides, for example, Weinreb amides are employed to construct critical ketone functionalities within the macrocyclic precursor. These ketones then serve as handles for subsequent carbon-carbon bond-forming reactions or are reduced to the corresponding alcohols with high stereocontrol. The stability of the Weinreb amide allows it to be carried through multiple synthetic steps without undergoing undesired reactions, only to be chemoselectively transformed at the desired stage.

Similarly, in the synthesis of Amphidinolides, which often feature polyketide-derived backbones, Weinreb amides are used to couple complex organic fragments. The reaction of a lithiated or Grignard reagent derived from one part of the molecule with a Weinreb amide representing another part allows for the efficient and high-yielding formation of a new carbon-carbon bond, elongating the carbon chain in a controlled manner. This strategy has been successfully applied in the synthesis of fragments of Amphidinolide J. wikipedia.org

Table 1: Application of Weinreb Amides in Macrolide Synthesis

MacrolideSynthetic Utility of Weinreb AmideReference
Macrosphelide A and BFormation of key ketone intermediates in the macrocyclic precursor. wikipedia.org
Amphidinolide JCoupling of complex fragments to construct the polyketide backbone. wikipedia.org

Asymmetric Synthesis of Biologically Active Alkaloids (e.g., (S)-Coniine)

The piperidine (B6355638) ring is a common structural motif in a vast number of biologically active alkaloids. The asymmetric synthesis of these compounds is of great interest, and methods utilizing chiral building blocks are highly valuable. While various strategies exist for the synthesis of (S)-Coniine, the principles of using chiral auxiliaries and controlled bond formation are central. nih.govorganic-chemistry.org

A relevant synthetic approach involves the use of chiral hydrazones which, after acylation with a reagent like acryloyl chloride (a precursor to the butenamide structure), can undergo further transformations. nih.gov For instance, a diolefinic hydrazide can be assembled in a highly diastereoselective manner. This intermediate can then undergo ring-closing metathesis to form a cyclic enehydrazide. This cyclic compound is a direct precursor to enantiopure 6-substituted piperidin-2-ones, which can be readily converted into piperidine alkaloids like (S)-(+)-coniine. nih.gov This highlights how unsaturated amide structures are pivotal in constructing the core of such alkaloids.

Development of Homochiral Delta-Amino Acid Derivatives and Substituted Piperidines

This compound and related unsaturated Weinreb amides are valuable precursors for the synthesis of homochiral delta-amino acid derivatives and substituted piperidines. These structural motifs are prevalent in many natural products and pharmaceutically active compounds. ajchem-a.comresearchgate.net

One strategy involves the conjugate addition of a chiral nucleophile to the α,β-unsaturated system of the Weinreb amide. This establishes a new stereocenter at the β-position. The Weinreb amide functionality can then be converted into a ketone or aldehyde, which can participate in subsequent cyclization reactions to form substituted piperidines.

For example, the addition of a chiral lithium amide to this compound can generate a chiral δ-amino Weinreb amide. This intermediate can then be reduced and cyclized to afford an enantiomerically enriched piperidine derivative. The versatility of the Weinreb amide allows for the introduction of a wide range of substituents at the carbonyl carbon, further expanding the diversity of the resulting piperidine library.

Recent advancements have also demonstrated the synthesis of 2-substituted N-(methyl-d)piperidines using a flow electrochemistry-enabled process, showcasing modern techniques for creating substituted piperidines. nih.govnih.gov

Application in Industrial Scale-Up and Process Chemistry

The robust and predictable nature of the Weinreb amide functionality makes it highly suitable for applications in industrial scale-up and process chemistry. researchgate.netorientjchem.org The key advantage in an industrial setting is the high chemoselectivity of the Weinreb amide reaction, which minimizes the formation of byproducts and simplifies purification procedures. mychemblog.com This leads to higher process efficiency, reduced waste, and lower manufacturing costs.

The stability of the tetrahedral intermediate formed during the reaction of a Weinreb amide with an organometallic reagent prevents over-addition, a common problem with other acylating agents like esters or acid chlorides. researchgate.netwikipedia.org This high fidelity allows for the use of stoichiometric amounts of reagents, which is economically and environmentally beneficial on a large scale.

Furthermore, the conditions for Weinreb amide synthesis and subsequent reactions are often mild and can be adapted for large-scale reactors. The development of flow chemistry processes for reactions involving related intermediates, such as the synthesis of substituted piperidines, indicates the potential for continuous manufacturing processes utilizing Weinreb amides. nih.govnih.gov This would offer even greater control over reaction parameters, improved safety, and enhanced scalability. The reliable conversion of carboxylic acids, esters, or lactones into Weinreb amides provides a flexible and scalable entry point for the synthesis of key pharmaceutical intermediates and other high-value chemicals. researchgate.netorientjchem.org

Advanced Research Perspectives and Future Directions in N Methoxy N Methylbut 2 Enamide Chemistry

Development of Novel Catalytic Strategies for Efficient Transformations

The development of efficient catalytic systems is paramount for the sustainable and practical application of N-Methoxy-N-methylbut-2-enamide in synthesis. Current research is geared towards discovering novel catalysts that can promote transformations with high selectivity, atom economy, and under mild reaction conditions.

One promising area is the use of transition metal catalysis. For instance, palladium and copper co-catalyzed aerobic oxidative N-dealkylation/carbonylation has been shown to be an effective method for constructing (E)-α,β-unsaturated amides from tertiary amines and olefins. rsc.org This approach could be adapted for the synthesis of this compound derivatives. Furthermore, palladium-catalyzed redox-neutral desaturation of saturated amides, driven by N-O bond cleavage, presents a novel strategy for the synthesis of α,β-unsaturated secondary amides. researchgate.net

In addition to metal-based catalysts, organocatalysis offers a powerful alternative. Bifunctional iminophosphorane catalysts have been successfully employed in the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides, demonstrating the potential for metal-free catalytic systems to achieve high levels of stereocontrol. chemrxiv.org The application of such catalysts to reactions involving this compound could lead to the development of new asymmetric transformations.

Recent research has also highlighted the potential of photoredox catalysis in activating otherwise unreactive bonds. While some studies have shown that Weinreb amides can be unreactive under certain photocatalytic conditions, the development of new photocatalysts and reaction conditions could overcome these limitations. acs.org

Catalytic StrategyPotential Application to this compoundKey Advantages
Pd/Cu-catalyzed aerobic oxidative N-dealkylation/carbonylation rsc.orgSynthesis of derivativesUtilizes readily available starting materials
Pd-catalyzed redox-neutral desaturation researchgate.netDirect synthesis from saturated precursorsAvoids external oxidants
Bifunctional iminophosphorane catalysis chemrxiv.orgAsymmetric conjugate additionsMetal-free, high enantioselectivity
Photoredox catalysis acs.orgacs.orgNovel activation pathwaysMild reaction conditions, unique reactivity

Detailed Mechanistic Investigations and Computational Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, detailed mechanistic investigations, often aided by computational studies, are shedding light on the intricate details of its reactivity.

The classic Weinreb amide reactivity, where the N-methoxy group chelates to the metal center in the tetrahedral intermediate to prevent over-addition, is a cornerstone of its utility. wikipedia.org However, the influence of the α,β-unsaturation on this mechanism and on other transformations warrants further investigation.

Isotope labeling experiments are a powerful tool for elucidating reaction pathways. For example, deuterium (B1214612) labeling can be used to trace the origin of atoms in the final product, as demonstrated in the homologative transformation of N-methyl-N-oxyamides. rsc.org Such experiments could be employed to study the mechanism of various reactions involving this compound, providing definitive evidence for proposed intermediates and transition states. The use of ¹⁵N and ¹³C labeled starting materials, often produced through bacterial fermentation, can provide further insights into bond-forming and bond-breaking events. nih.govrug.nlnih.govyoutube.com

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable information on reaction energetics, transition state geometries, and the role of catalysts. chemrxiv.orgacs.org These studies can help to rationalize observed selectivities and predict the feasibility of new reactions. For instance, computational analysis has been used to understand the origin of enantioselectivity in conjugate additions to α,β-unsaturated amides. chemrxiv.org

Exploration of Unprecedented Reactivity and Novel Transformation Pathways

Beyond its established roles, researchers are actively exploring new and unprecedented reactivity modes of this compound and related α,β-unsaturated Weinreb amides.

One area of interest is the development of novel cycloaddition reactions. While enamides can participate in Diels-Alder reactions, exploring their reactivity in other pericyclic reactions could lead to the synthesis of complex cyclic structures. acs.org The unique electronic nature of the but-2-enamide (B7942871) system may also enable novel photochemical transformations.

Furthermore, the development of methods for the direct functionalization of the C-H bonds within the this compound scaffold is a significant area of research. While C-H activation of Weinreb amides has been demonstrated, extending these methods to the unsaturated system in a highly regioselective manner remains a challenge. acs.org

Recent work has also shown that N-methyl-N-oxyamides can undergo a base-mediated homologative rearrangement, where the N-methyl group acts as a methylene (B1212753) source. rsc.org Investigating whether this compound can participate in similar rearrangements could open up new avenues for its functionalization.

Novel Reaction TypePotential Outcome
Unprecedented Cycloadditions acs.orgSynthesis of novel carbocyclic and heterocyclic frameworks
Regioselective C-H Functionalization acs.orgDirect installation of functional groups without pre-functionalization
Homologative Rearrangements rsc.orgInsertion of carbon units into the amide backbone

Expansion of Substrate Scope and Functional Group Tolerance in Synthetic Applications

A key goal in synthetic methodology is the development of robust reactions that are tolerant of a wide range of functional groups. This allows for the application of the methodology in the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals.

Research in the field of this compound chemistry is continuously pushing the boundaries of substrate scope and functional group tolerance. For example, methods for the synthesis of Weinreb amides from sterically hindered carboxylic acids have been developed, expanding the range of accessible starting materials. organic-chemistry.org

The development of milder reaction conditions is also crucial for improving functional group compatibility. For instance, the use of nonclassical Wittig reagents to convert Weinreb amides to ketones avoids the use of harsh organometallic reagents. organic-chemistry.org Similarly, the development of catalytic systems that operate under neutral or mildly acidic/basic conditions will enhance the tolerance for sensitive functional groups. frontiersin.org

Studies on the conjugate addition of various nucleophiles to α,β-unsaturated Weinreb amides have demonstrated good tolerance for a range of functional groups, including esters, halides, and protected amines. ox.ac.uk Future work will likely focus on further expanding this tolerance to include even more sensitive functionalities.

Area of ExpansionSignificance
Broader Substrate Scope organic-chemistry.orgAccess to a wider variety of this compound derivatives
Enhanced Functional Group Tolerance frontiersin.orgIncreased applicability in complex molecule synthesis
Milder Reaction Conditions organic-chemistry.orgImproved compatibility with sensitive functional groups
Diverse Nucleophile Compatibility ox.ac.ukVersatility in conjugate addition reactions

Q & A

Q. What are the standard synthetic routes for preparing α,β-unsaturated Weinreb amides like N-Methoxy-N-methylbut-2-enamide?

The compound is typically synthesized via a two-step procedure: (1) coupling of substituted cinnamic acids with N,O-dimethylhydroxylamine using activating agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), followed by (2) purification via column chromatography. Yields range from 49% to 72%, depending on substituents. Key characterization includes ¹H/¹³C NMR, IR spectroscopy, and HRMS for structural confirmation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

For example, in (E)-3-(4-chlorophenyl)-N-methoxy-N-methylbut-2-enamide (CAS 160801-72-9), the α,β-unsaturation is confirmed by a singlet at δ 6.53 ppm (¹H NMR) and a carbonyl carbon at δ 167.1 ppm (¹³C NMR). Methoxy groups appear as singlets at δ 3.71 and 3.27 ppm. Discrepancies in coupling constants or unexpected splitting patterns may indicate stereochemical impurities or rotamers, requiring variable-temperature NMR studies .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Store at 0–6°C if sensitive to decomposition. Avoid inhalation of vapors during reflux steps. Waste disposal must follow institutional guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How does the Weinreb amide group influence stereoselectivity in cross-metathesis reactions?

In olefin metathesis, the N-methoxy-N-methyl group stabilizes transition states via chelation with Grubbs catalysts (e.g., Ru15), enabling >90% (Z)-selectivity. For example, coupling with (Z)-olefins retains configuration due to restricted rotation around the amide bond, as demonstrated in chavicol cross-metathesis .

Q. What computational methods predict the reactivity of this compound in ketone synthesis?

Density Functional Theory (DFT) studies model nucleophilic attack on the Weinreb amide carbonyl, revealing lower activation energies compared to traditional amides. Solvent effects (e.g., THF vs. DCM) are simulated using COSMO-RS to optimize reaction rates .

Q. How can contradictory yield data in reported syntheses be resolved?

Variability arises from catalyst loading (e.g., 9 mol% Ru vs. 5 mol%) or substrate electronic effects. For electron-deficient aryl groups (e.g., 4-chlorophenyl), yields drop to 49% due to slower transmetallation. Systematic screening of additives (e.g., Ti(OiPr)₄) or microwave-assisted heating can improve consistency .

Q. What role does near-infrared (NIR) spectroscopy play in studying hydrogen bonding in Weinreb amides?

NIR absorption bands at 6,000–9,000 cm⁻¹ correlate with hydrogen bonding between the amide carbonyl and thioacetamide. This interaction stabilizes intermediates in multi-step reactions, as shown for N-methoxy-N-methylbenzamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.